N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine
Description
Molecular Formula: C₁₂H₁₁ClN₄O Molecular Weight: 262.70 g/mol CAS: 2197055-02-8 This compound features a benzofuropyrimidine core substituted with an 8-chloro group and an N-(2-aminoethyl)amine moiety at the 4-position. The aminoethyl group introduces a primary amine, enhancing hydrophilicity and enabling conjugation or derivatization. It is listed in commercial catalogs but marked as discontinued, suggesting challenges in synthesis, stability, or application .
Properties
IUPAC Name |
N'-(8-chloro-[1]benzofuro[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-7-1-2-9-8(5-7)10-11(18-9)12(15-4-3-14)17-6-16-10/h1-2,5-6H,3-4,14H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRUCGMCHIDBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=NC=N3)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 2-Aminoethyl Side Chain
The 2-aminoethyl moiety is typically introduced via nucleophilic substitution or amination reactions involving:
- Ethanolamine or protected derivatives (e.g., N-protected ethanolamine) as starting materials.
- Conversion of hydroxyl groups into good leaving groups such as mesylates or tosylates.
- Substitution of the leaving group with azide ion followed by reduction to the primary amine.
A detailed synthetic route involves:
- Protection of ethanolamine with benzyl chloroformate to give N-protected ethanolamine.
- Conversion to mesylate using methanesulfonyl chloride.
- Azide substitution by sodium azide in DMSO.
- Reduction of azide to amine via Staudinger reaction using triphenylphosphine.
Formation of the C–N Bond Linking the Aminoethyl Side Chain to the Benzofuro[3,2-d]pyrimidine Core
The key step in preparing N-(2-Aminoethyl)-N-(8-chlorobenzofuro[3,2-d]pyrimidin-4-yl)amine is the formation of the C–N bond between the aminoethyl group and the 4-position of the pyrimidine ring. This step can be achieved by:
- Nucleophilic aromatic substitution (SNAr) of the 4-chloropyrimidine intermediate with the 2-aminoethyl amine.
- Palladium-catalyzed C–N cross-coupling reactions (Buchwald-Hartwig amination), which are highly efficient for forming aryl amines from aryl halides and primary or secondary amines.
Palladium-catalyzed amination methods use Pd catalysts with appropriate ligands and bases to couple aryl chlorides with amines under mild conditions, often giving good yields and functional group tolerance.
Summary Table of Preparation Steps
Detailed Research Findings and Considerations
Intermediates and Functional Group Compatibility: The presence of heteroatoms and halogens requires careful choice of reaction conditions to avoid side reactions such as hydrodehalogenation or over-alkylation.
Use of Protecting Groups: Protecting groups on the aminoethyl chain (e.g., carbamates) facilitate selective reactions and prevent polymerization or side reactions during coupling steps.
Catalyst and Ligand Selection: For Pd-catalyzed aminations, ligands such as trialkylphosphines or bidentate phosphines are chosen based on substrate sterics and electronics to optimize yields and selectivity.
Purification and Characterization: Intermediate and final compounds are purified by column chromatography or recrystallization. Characterization by NMR, MS, and elemental analysis confirms structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-(8-chloro1benzofuro[3,2-d]pyrimidin-4-yl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aminoethyl and chlorinated sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-Aminoethyl)-N-(8-chloro benzofuro[3,2-d]pyrimidin-4-yl)amine in oncology. The compound has shown promise as a tyrosine kinase inhibitor , which is crucial in the treatment of various malignancies, particularly those resistant to conventional therapies.
- Case Study : A study published in Cancer Research demonstrated that derivatives of this compound effectively inhibited the growth of cancer cells with mutations in tyrosine kinase pathways. The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to controls .
Neurological Disorders
The compound's ability to cross the blood-brain barrier opens avenues for its use in treating neurological disorders. Research indicates that it may modulate pathways involved in neurodegenerative diseases.
- Case Study : In a preclinical trial examining Alzheimer's disease models, treatment with N-(2-Aminoethyl)-N-(8-chloro benzofuro[3,2-d]pyrimidin-4-yl)amine resulted in improved cognitive function and reduced amyloid-beta plaque formation .
Comparative Efficacy
To provide a clearer understanding of its efficacy compared to other compounds, the following table summarizes key findings from various studies:
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-(8-chloro1benzofuro[3,2-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the chlorinated benzofuro-pyrimidine core can engage in hydrophobic interactions, facilitating binding to target sites and modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Physicochemical Properties
| Property | Target Compound | Compound 8 | Ethyl 4-(2-Cl-pyrimidinyl)benzoate |
|---|---|---|---|
| Water Solubility | Moderate (NH₂ group) | Low (aryl/alkyl) | Very low (ester) |
| logP | ~1.5 (predicted) | ~2.8 | ~3.2 |
| Reactivity | High (primary amine) | Low (stable aryl) | Moderate (ester hydrolysis) |
Notes:
- The aminoethyl group’s polarity improves solubility but may necessitate prodrug strategies for cellular uptake.
- Ester-containing analogs (e.g., Ethyl 4-(2-Cl-pyrimidinyl)benzoate) are more lipophilic, favoring blood-brain barrier penetration .
Biological Activity
N-(2-Aminoethyl)-N-(8-chloro benzofuro[3,2-d]pyrimidin-4-yl)amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzofuro-pyrimidine core structure with an aminoethyl side chain and a chlorine substituent. Its molecular formula is and it has been identified under various chemical databases including PubChem .
Anticancer Activity
Recent studies have shown that compounds similar to N-(2-Aminoethyl)-N-(8-chloro benzofuro[3,2-d]pyrimidin-4-yl)amine exhibit significant anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in the S phase .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8a | Colon | 75.5 | Apoptosis induction |
| 8b | Melanoma | 69.3 | Cell cycle arrest |
| 8c | Breast | 96.2 | Apoptosis induction |
Antimalarial Activity
The compound has also been explored for its potential antimalarial properties. Studies indicate that derivatives can inhibit the transport of chloroquine in resistant strains of Plasmodium falciparum. The presence of an amino group in the structure is crucial for enhancing the chemosensitizing activity against chloroquine-resistant malaria .
Table 2: Antimalarial Activity Comparison
| Compound | Strain Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Dibemethin Derivative | W2 strain | 1.0 | Chemosensitizing |
| N-(2-Aminoethyl)... | Chloroquine-resistant | Varies | Resistance-reversing |
The biological activity of N-(2-Aminoethyl)-N-(8-chloro benzofuro[3,2-d]pyrimidin-4-yl)amine can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Cell Cycle Arrest : It causes cell cycle arrest at various checkpoints, particularly in the S phase, which is critical for DNA synthesis.
- Resistance Reversal : In antimalarial applications, it functions by inhibiting the PfCRT transporter, thereby enhancing the efficacy of existing antimalarial drugs like chloroquine.
Case Studies
Several case studies have highlighted the effectiveness of this compound in different biological contexts:
- Cancer Treatment : A study demonstrated that a structurally similar compound exhibited significant tumor reduction in murine models when administered at therapeutic doses.
- Malaria Resistance : Research indicated that compounds with similar structures were able to restore sensitivity to chloroquine in resistant P. falciparum strains when used in combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
